molecular formula C7H9N B1473876 P-Toluidine-D9 CAS No. 352431-23-3

P-Toluidine-D9

Cat. No.: B1473876
CAS No.: 352431-23-3
M. Wt: 116.21 g/mol
InChI Key: RZXMPPFPUUCRFN-LLZDZVHOSA-N
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Description

Significance of Stable Isotopic Labeling in Contemporary Chemical and Biological Investigations

Stable isotope labeling is a technique where atoms in a molecule are replaced with their non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.comcreative-proteomics.com This process creates compounds that are chemically identical to their unlabeled counterparts but have a slightly higher mass. This mass difference allows researchers to track the labeled molecules through complex chemical reactions or biological pathways. wikipedia.org

The use of stable isotopes is crucial in modern scientific research for several reasons:

Tracing Metabolic Pathways: By introducing isotopically labeled compounds into cells or organisms, researchers can follow their journey through various metabolic processes. silantes.com This helps in understanding how substances are processed and transformed within a biological system. silantes.com

Elucidating Reaction Mechanisms: Isotope labeling helps in determining the step-by-step sequence of a chemical reaction. wikipedia.org The position of the isotopes in the final products provides clues about the reaction mechanism. wikipedia.org

Quantitative Analysis: Stable isotope-labeled compounds are widely used as internal standards in analytical techniques like mass spectrometry. acs.org They allow for precise and accurate measurement of the concentration of the non-labeled compound in a sample. symeres.comresearchgate.net

Rationale for Utilizing Deuterated Aromatic Amines as Research Probes

Deuterated aromatic amines, such as P-Toluidine-D9, are particularly useful as research probes. Aromatic amines are a class of compounds that feature prominently in many pharmaceuticals and industrial chemicals. nih.govchemiis.com The introduction of deuterium into these molecules offers specific advantages:

Kinetic Isotope Effect: The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This difference can affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. symeres.com Studying this effect can provide deep insights into reaction mechanisms. symeres.com

Mass Spectrometry: In mass spectrometry, the mass difference between the deuterated and non-deuterated compounds allows for their clear differentiation. This is especially valuable in metabolic studies to distinguish between the administered drug and its metabolites.

NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of deuterium instead of hydrogen simplifies the spectra, making it easier to analyze the structure and dynamics of molecules. cymitquimica.com

The demand for deuterated compounds is on the rise, driven by a renewed interest in the therapeutic potential of "heavy drugs," which are pharmaceuticals containing deuterium. nih.gov

Overview of this compound Applications in Mechanistic and Analytical Studies

This compound serves as a valuable research tool in several key areas:

Internal Standard: One of the primary applications of this compound is as an internal standard for the quantitative analysis of p-toluidine (B81030) and other aromatic amines in various samples. researchgate.netcoresta.org For instance, it has been used in biomonitoring studies to measure human exposure to aromatic amines. researchgate.net In a study on aromatic amines in cigarette smoke, a deuterated form of o-toluidine (B26562) (o-toluidine-d7) was used as an internal standard for quantification. coresta.org Similarly, o-toluidine-d9 has been used as an internal standard in the analysis of drinking water. unitedchem.com

Mechanistic Studies: Deuterated amines like this compound are instrumental in studying the mechanisms of chemical reactions. researchgate.net For example, deuterated anilines have been used to investigate reaction kinetics and the role of different catalysts. researchgate.net

Synthesis of Labeled Compounds: this compound can be used as a building block in the synthesis of more complex deuterated molecules. cymitquimica.com These labeled molecules are then used in a wide range of research applications, from drug metabolism studies to environmental fate analysis. symeres.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,2,3,5,6-hexadeuterio-4-(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXMPPFPUUCRFN-LLZDZVHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Fidelity of P Toluidine D9

Strategies for the Synthesis of P-Toluidine-D9

The synthesis of this compound, which requires deuteration of both the aromatic ring and the methyl group, involves multi-step strategies that combine different deuteration techniques.

Pathways for Achieving Comprehensive Deuterium (B1214612) Incorporation

Achieving comprehensive deuterium incorporation in p-toluidine (B81030) to produce this compound necessitates methods that can effectively deuterate both the aromatic C-H bonds and the methyl C-H bonds.

One common approach involves a two-stage process. First, the aromatic ring of a suitable precursor is deuterated. A common method for this is through acid-catalyzed hydrogen-deuterium (H/D) exchange. For instance, heating p-toluidine hydrochloride in deuterium oxide (D2O) can facilitate the deuteration of the aromatic ring. researchgate.net More forcing conditions, such as heating at elevated temperatures (e.g., 250°C), can be employed to achieve total ring deuteration. researchgate.net

Following the deuteration of the aromatic ring, the methyl group can be deuterated. This can be accomplished through various methods, including catalytic exchange with deuterium gas (D2) in the presence of a catalyst like palladium on carbon (Pd/C). Alternatively, a synthetic route starting from a different precursor can be employed. For example, p-nitrotoluene can be reduced to p-toluidine. google.comsciencemadness.org To achieve deuteration of the methyl group, a deuterated starting material, such as p-nitro-toluene-d7, could be synthesized and then reduced.

Another strategy involves the protection of the amine group before deuteration. Acetylation of the amine to form N-acetyl-p-toluidine can prevent side reactions and influence the regioselectivity of deuteration. nih.gov After deuteration, the acetyl group can be removed to yield the deuterated p-toluidine.

A powerful and widely applicable method for comprehensive deuteration is catalytic H/D exchange using heterogeneous catalysts like platinum on carbon (Pt/C) in D2O. osti.govmdpi.com This method has been shown to be effective for the deuteration of various arylamines, achieving high levels of deuterium incorporation under relatively mild conditions (e.g., 80°C). mdpi.com For complete deuteration of both the ring and the methyl group, multiple cycles or more stringent conditions might be necessary. researchgate.net

PrecursorReagents and ConditionsTargetReference
p-Toluidine hydrochlorideD2O, reflux, then 250°CRing deuteration researchgate.net
p-ToluidineD2, Pd/C catalystMethyl deuteration
p-NitrotolueneH2, Pd/C catalystp-Toluidine (non-deuterated) google.com
ArylaminesPt/C, D2O, 80°CRing and potentially side-chain deuteration mdpi.com
4'-MethylacetanilideH-D exchange conditionsDeuterated 4'-methylacetanilide nih.gov

Methodologies for Regioselective Deuteration in Aromatic Systems

Regioselective deuteration is crucial for specifically labeling certain positions within a molecule. For aromatic systems like p-toluidine, the directing effects of the amino and methyl substituents play a significant role.

The amino group is a strong ortho-, para-directing group, while the methyl group is a weaker ortho-, para-director. In p-toluidine, this alignment reinforces deuteration at the positions ortho to the amino group. Acid-catalyzed H/D exchange of anilines typically results in deuteration at the ortho and para positions. nih.gov In the case of p-toluidine, the para position is already substituted, so deuteration is directed to the ortho positions. nih.gov

Metal-free catalytic systems have also been developed for regioselective deuteration. For example, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) can catalyze the regioselective deuteration of electron-rich aromatic compounds using D2O as the deuterium source under mild conditions. tcichemicals.comnih.gov Another metal-free approach utilizes a triaryl carbenium ion as a mediator for H/D exchange in aromatic compounds. researchgate.net

Transition metal catalysts offer excellent control over regioselectivity. For instance, silver-catalyzed deuteration has been shown to be effective for electron-rich arenes. scispace.com Ruthenium complexes have also been employed for the regioselective deuteration of N-alkyl-substituted anilines at the ortho and/or para positions. researchgate.net While these methods are often applied to achieve selective deuteration, they can be adapted to achieve full deuteration by using more forcing conditions or multiple cycles.

Analytical Verification of Deuterium Enrichment and Isotopic Distribution

After synthesis, it is imperative to verify the level of deuterium incorporation and its distribution within the molecule. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy, particularly ¹H NMR and ²H (Deuterium) NMR, is essential for confirming the positions of the deuterium atoms. rsc.orgsigmaaldrich.com In highly deuterated compounds where residual proton signals in ¹H NMR are weak, ²H NMR becomes a powerful tool for structure verification and determining the location of deuterium. sigmaaldrich.com Quantitative NMR (qNMR) can also be used in conjunction with other techniques like differential scanning calorimetry (DSC) to assess the purity of volatile deuterated compounds. nih.gov

The following table summarizes the key analytical techniques and their roles:

Analytical TechniquePurposeReference
Mass Spectrometry (MS)Determines overall isotopic enrichment and molecular weight. rsc.orgresearchgate.net
¹H NMR SpectroscopyIdentifies residual proton signals to infer deuterium positions. rsc.orgresearchgate.net
²H NMR SpectroscopyDirectly observes deuterium signals to confirm their location and relative abundance. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS)Separates and quantifies deuterated compounds and their isotopologues. acs.orgnih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS)Provides accurate mass measurements for determining isotopic enrichment. rsc.org

Advances in Deuteration Techniques for Complex Amine Structures

Recent advancements in deuteration chemistry have focused on developing more efficient, selective, and milder methods, particularly for complex molecules like pharmaceuticals and advanced materials.

Hydrogen isotope exchange (HIE) reactions remain a cornerstone of deuteration. scispace.com Significant progress has been made in developing new catalysts for HIE. While precious metals like palladium, platinum, and ruthenium have long been used, there is a growing interest in more earth-abundant and cost-effective catalysts. osti.govmdpi.comresolvemass.ca

Electrochemical methods are emerging as a green and efficient alternative for deuteration. xmu.edu.cn These methods can offer high selectivity and avoid the need for harsh reagents. For example, electrochemical dehalogenative deuteration has been developed for the synthesis of deuterated compounds. xmu.edu.cn

For the deuteration of complex amines, protecting the amine functionality is often a key strategy to avoid catalyst poisoning and unwanted side reactions. osti.gov The development of catalysts that are tolerant to amine groups or methods that allow for the deuteration of protected amines followed by deprotection are active areas of research. For instance, a method for the synthesis of perdeuterated alkyl amides/amines involves the deuteration of acetylated amines followed by removal of the acetyl group. osti.gov

The use of directing groups to achieve site-selective deuteration in complex molecules is another important advancement. researchgate.net These directing groups can guide the catalyst to a specific C-H bond, allowing for precise isotopic labeling.

Elucidation of Reaction Mechanisms Via P Toluidine D9 Isotopic Effects

Investigation of Primary and Secondary Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a quantitative measure of how isotopic substitution affects the rate of a chemical reaction. taylorandfrancis.com It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). wikipedia.org KIEs are broadly classified into primary and secondary effects. Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. gmu.edu Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage or formation, yet still influences the reaction rate. unam.mxwikipedia.org

Deriving Mechanistic Information from Carbon-Deuterium and Nitrogen-Deuterium Bond Perturbations

In p-toluidine-D9, the deuterium (B1214612) atoms are bonded to both carbon (on the methyl group and the aromatic ring) and nitrogen (on the amino group). Perturbations of these C-D and N-D bonds can provide significant mechanistic information.

The strength of a chemical bond is influenced by the mass of the atoms involved; bonds to deuterium are stronger than bonds to protium (B1232500) (the most common isotope of hydrogen). taylorandfrancis.com Consequently, reactions that involve the breaking of a C-D or N-D bond will have a higher activation energy and proceed more slowly than their C-H or N-H counterparts. This leads to a "normal" primary kinetic isotope effect (kH/kD > 1). The magnitude of this effect can indicate the extent to which the bond is broken in the transition state.

Secondary KIEs, while smaller than primary effects, can also be highly informative. wikipedia.org For instance, a change in the hybridization state of a carbon atom from sp3 to sp2 during a reaction can lead to a normal secondary KIE, while a change from sp2 to sp3 can result in an inverse secondary KIE (kH/kD < 1). wikipedia.org These subtle effects can help to distinguish between different proposed mechanisms, such as SN1 and SN2 reactions. wikipedia.org

Correlation of Observed KIE with Proposed Transition State Structures

The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the reaction energy profile. dnc.ac.inshahucollegelatur.org.in Its structure is a key determinant of the reaction rate. By measuring the KIE, researchers can infer details about the geometry and bonding within the transition state. wikipedia.orggmu.edu

For example, a large primary KIE in a reaction involving this compound would suggest a transition state where the C-D or N-D bond is significantly weakened or broken. Conversely, a KIE close to unity would imply that this bond remains largely intact during the rate-determining step. Theoretical models are often used to correlate the experimentally observed KIE with the predicted vibrational frequencies of different proposed transition state structures.

Table 1: Hypothetical Kinetic Isotope Effects for Reactions of P-Toluidine (B81030)

Reaction Type Isotopic Position Proposed Transition State Expected kH/kD
Electrophilic Aromatic Substitution Ring C-D Arenium ion intermediate > 1 (Primary)
Diazotization N-D Formation of N-nitrosamine > 1 (Primary)

Theoretical Modeling and Experimental Validation of Isotopic Rate Differences

The theoretical prediction of KIEs has become increasingly sophisticated, often employing density functional theory (DFT) and transition state theory. wikipedia.orgmdpi.com These computational methods allow for the calculation of vibrational frequencies for both the reactant and the transition state, which are essential for predicting the KIE. mdpi.com

Experimental validation of these theoretical models is crucial. nih.gov This is typically achieved by synthesizing the deuterated compound, in this case this compound, and measuring its reaction rate in comparison to the non-deuterated p-toluidine under identical conditions. Agreement between the calculated and experimentally determined KIE provides strong support for the proposed reaction mechanism and transition state structure. researchgate.net

Tracing Reaction Pathways and Identifying Transient Intermediates

Isotopic labeling with deuterium in this compound is an invaluable technique for tracing the fate of specific atoms throughout a reaction sequence. numberanalytics.commdpi.com By analyzing the position of the deuterium atoms in the products, chemists can deduce the pathways the reaction has taken and identify the formation of transient intermediates. numberanalytics.com

Applications in Organic Transformation Mechanistic Studies (e.g., Electrophilic Aromatic Substitution, Diazotization)

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile replaces a hydrogen atom on an aromatic ring. masterorganicchemistry.comnumberanalytics.com The amino group of p-toluidine is a strong activating group, directing incoming electrophiles to the ortho and para positions. openstax.org However, the high reactivity can sometimes lead to multiple substitutions. openstax.org Using p-toluidine-D7 (deuterated on the ring and methyl group), the KIE can help determine if C-H bond breaking is the rate-determining step. masterorganicchemistry.com A significant KIE would point to the cleavage of the C-H (or C-D) bond being involved in the slowest step of the reaction.

Diazotization: The conversion of a primary aromatic amine like p-toluidine into a diazonium salt is a cornerstone of synthetic organic chemistry. byjus.comnumberanalytics.com The mechanism involves the formation of a nitrosonium ion, which then reacts with the amine. byjus.comlkouniv.ac.in By using p-toluidine-D2 (deuterated on the amino group), the role of proton transfers in the mechanism can be investigated. A primary KIE would be expected for the deprotonation steps leading to the formation of the diazonium ion. byjus.com

Table 2: Illustrative Research Findings on Reaction Mechanisms

Reaction Labeled Compound Key Finding Implication for Mechanism
Bromination of p-toluidine p-toluidine-2,6-d2 kH/kD ≈ 1 C-H bond breaking is not rate-determining.

Mechanistic Probing in Polymerization and Other Catalytic Systems

The principles of isotopic labeling extend to more complex systems like polymerization and catalysis. In polymerization reactions, deuterium substitution can affect both the rate of polymerization and the properties of the resulting polymer. cdnsciencepub.comacs.org For instance, in Ziegler-Natta polymerization, deuterium isotope effects have provided evidence for agostic interactions in the transition state, which influence the stereoselectivity of the polymerization. caltech.edu

In catalytic systems, this compound can be used to probe the mechanism of catalytic cycles. By tracking the deuterium labels, it is possible to determine which bonds are broken and formed in the presence of a catalyst and to identify catalytically active intermediates. This information is vital for the rational design of more efficient and selective catalysts.

Analysis of Acid-Base Equilibria and Proton/Deuteron (B1233211) Transfer Dynamics

The isotopic labeling of p-toluidine, particularly at the amino group (e.g., p-CH₃C₆H₄ND₂), provides a powerful tool for investigating the subtleties of acid-base equilibria and the dynamics of proton and deuteron transfer. These studies rely on the measurement of equilibrium isotope effects (EIEs) and kinetic isotope effects (KIEs), which arise from the mass difference between hydrogen and its isotope, deuterium.

When analyzing acid-base equilibria, the focus is on the change in the acid dissociation constant (pKa) upon isotopic substitution. The substitution of hydrogen with deuterium in an acidic functional group, such as the anilinium ion (R-NH₃⁺), typically results in the deuterated acid being weaker than its protio counterpart. This phenomenon is a manifestation of the solvent isotope effect when the comparison is made in H₂O versus D₂O.

The underlying principle involves the zero-point vibrational energies (ZPVE) of the N-H and N-D bonds. gla.ac.uk The N-D bond has a lower ZPVE, making it stronger and more stable than the N-H bond. gla.ac.uk Consequently, more energy is required to break the N-D bond in the deuterated p-toluidinium ion (p-CH₃C₆H₄ND₃⁺) during dissociation, leading to a lower acid dissociation constant (Ka) and a higher pKa value compared to the non-deuterated species in H₂O. Studies on various weak acids have consistently shown that they become weaker in deuterium oxide (D₂O) than in water (H₂O). nist.govnih.gov For anilinium ions specifically, the difference in pKa, expressed as ΔpKa = pKa(D₂O) - pKa(H₂O), is typically found to be in the range of +0.5 to +0.6. nist.govnih.gov

Compound (Anilinium Ion)pKa in H₂OpKa in D₂OΔpKa (pKa(D₂O) - pKa(H₂O))
p-Toluidinium5.12~5.7 (estimated)~+0.6
o-Nitroanilinium-0.2910.283+0.574 nist.govnih.gov
m-Nitroanilinium2.4673.049+0.582 nist.govnih.gov
Anilinium4.635.17+0.54

Beyond static equilibria, the deuteration of p-toluidine's amino group is instrumental in elucidating the dynamics of proton/deuteron transfer. By comparing the rate of a reaction involving proton transfer from the p-toluidine amino group (kH) with the rate of the same reaction using amino-deuterated p-toluidine (kD), a kinetic isotope effect (KIE = kH/kD) can be determined. The magnitude of this KIE provides profound insight into the reaction mechanism, particularly the nature of the transition state in the rate-determining step.

ReactionIsotopically Labeled ReactantKinetic Isotope Effect (kH/kD)Mechanistic Implication
Zinc-catalyzed Anil Formationp-Toluidine-d₂ (p-CH₃C₆H₄ND₂)1.55 cdnsciencepub.comProton transfer is not involved in the rate-determining step. cdnsciencepub.com
Oxidation by a Ruthenium Complexp-Toluidine-d₂ (p-CH₃C₆H₄ND₂)10.2 nih.govSignificant N-H bond cleavage in the rate-determining step, consistent with a proton-coupled electron transfer (PCET) mechanism. nih.gov

The complete deuteration to form this compound would allow for the simultaneous study of isotope effects at the amino group, the aromatic ring, and the methyl group, providing a multi-faceted probe into complex reaction mechanisms where acid-base catalysis and subsequent transformations are intricately linked.

Applications of P Toluidine D9 in Biochemical and Metabolic Investigations

Metabolic Pathway Elucidation and Flux Analysis in Biological Systems

Stable isotope tracing is a robust methodology used to follow the journey of a molecule through complex biological systems. By introducing an isotopically enriched precursor, researchers can track its conversion into various downstream metabolites, thereby mapping pathway activities and measuring metabolic flux.

Xenobiotics are foreign chemical substances that the body must metabolize, primarily in the liver, for detoxification and excretion. acs.org The metabolism of these compounds typically occurs in two phases: phase I reactions, such as hydroxylation catalyzed by cytochrome P450 enzymes, and phase II reactions, which involve conjugation to endogenous molecules to increase water solubility. acs.org P-Toluidine-D9 is an ideal tracer for studying the metabolic fate of p-toluidine (B81030), an aromatic amine and a common xenobiotic.

When this compound is introduced into a biological system, its deuterium (B1214612) atoms act as a stable, non-radioactive label. This allows mass spectrometry to distinguish the compound and its subsequent metabolites from the pool of naturally occurring (unlabeled) molecules. nih.gov For instance, the metabolism of p-toluidine involves pathways such as N-acetylation and oxidation. nih.govnih.gov By using this compound, researchers can precisely track the formation of metabolites like N-acetyl-p-toluidine and hydroxylated derivatives, as they will retain the deuterium label, exhibiting a predictable mass shift in mass spectrometric analysis. This approach, known as Stable Isotope Resolved Metabolomics (SIRM), provides unambiguous evidence of specific metabolic transformations. nih.gov

Table 1: Hypothetical Mass Shifts in Metabolites of P-Toluidine vs. This compound
CompoundUnlabeled (P-Toluidine) Molecular Weight (g/mol)Deuterated (this compound) Molecular Weight (g/mol)Metabolic ReactionResulting MetaboliteExpected Deuterated Metabolite MW (g/mol)
p-Toluidine107.16116.21-Parent Compound116.21
p-Toluidine107.16116.21N-AcetylationN-acetyl-p-toluidine158.25
p-Toluidine107.16116.21Ring Hydroxylation4-Amino-3-methylphenol132.21
p-Toluidine107.16116.21N-HydroxylationN-Hydroxy-p-toluidine132.21

The interaction between an enzyme and its substrate is fundamental to its catalytic function. rsc.org Deuterated compounds like this compound are valuable tools for probing these interactions and elucidating enzymatic mechanisms. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and can occur at a slower rate. This phenomenon, known as the deuterium kinetic isotope effect (KIE), provides critical insights into the rate-limiting steps of an enzymatic reaction. nih.gov

The metabolism of toluidine isomers is mediated by enzymes such as cytochrome P450 monooxygenases. nih.gov If the cleavage of a C-H bond on the methyl group or the aromatic ring is the slowest step in the metabolic transformation of p-toluidine, then substituting these hydrogens with deuterium (as in this compound) will significantly slow down the reaction rate. By comparing the kinetic parameters (like Vmax and Km) of the enzyme with both p-toluidine and this compound, researchers can determine if C-H bond breaking is part of the rate-determining step of the catalytic mechanism. nih.govnih.gov This information is crucial for understanding how specific enzymes recognize and process their substrates.

Stable Isotope Tracing for Investigating Xenobiotic Metabolism

Quantitative Proteomics and Glycan Analysis Utilizing Isotopic Tags

Isotopic labeling is a cornerstone of quantitative mass spectrometry, enabling the precise comparison of biomolecule abundance between different samples. This compound finds a specific and important application in the field of glycomics as a chemical derivatization reagent.

Glycosylation is a critical post-translational modification that affects protein function. nih.gov Sialylated glycans, which contain terminal sialic acid residues, are particularly important in cell signaling and disease but are notoriously difficult to analyze with mass spectrometry because the sialic acid linkage is fragile and prone to breaking during analysis. nih.govjst.go.jp

To overcome this, a chemical derivatization strategy is employed. P-toluidine is used as a reagent to modify the carboxylic acid group of sialic acids via an amidation reaction. nih.govnih.gov This modification achieves several goals: it stabilizes the labile sialic acid, preventing its loss during ionization; it neutralizes the negative charge of the sialic acid, improving detection in positive-ion mode mass spectrometry; and it increases the hydrophobicity of the glycan, which can enhance its ionization efficiency. nih.govjst.go.jpckisotopes.com

By using both unlabeled ("light") p-toluidine and deuterated ("heavy") this compound, researchers can perform relative quantification. nih.govjst.go.jp For example, glycans from a control sample can be labeled with light p-toluidine, while glycans from a treated sample are labeled with this compound. The samples are then mixed and analyzed together. Each glycan species will appear as a pair of peaks in the mass spectrum, separated by a specific mass difference corresponding to the number of deuterium atoms on the tag. nih.gov

The use of a stable isotope-labeled derivatization agent like this compound significantly improves the reliability of quantitative measurements. When two samples (e.g., control and treated) are labeled with the light and heavy tags respectively, they can be combined into a single sample for analysis. nih.govnih.gov This co-analysis minimizes variability that can arise from separate sample injections and fluctuations in instrument performance. nih.gov

In the mass spectrum, the relative abundance of a specific glycan in the two original samples is determined by comparing the peak intensities of the light and heavy isotopic pair. nih.gov This method, a form of stable isotope labeling by chemical derivatization, corrects for sample loss during preparation and variations in ionization efficiency, leading to highly accurate and precise relative quantification. This approach has been successfully used to analyze N-glycans from complex samples like human serum, demonstrating its power in biomarker discovery and understanding disease-related changes in glycosylation. acs.orgnih.govnih.gov

This compound as a Derivatization Reagent for Sialylated Glycans in Mass Spectrometry

Enhancing Pharmacokinetic and Pharmacodynamic Profiling through Deuteration

The substitution of hydrogen with deuterium can subtly but significantly alter the pharmacokinetic properties of a molecule. This "deuterium effect" is an area of active investigation in drug development for its potential to create metabolically more robust drugs with improved therapeutic profiles.

Deuteration can slow down metabolic reactions catalyzed by enzymes like cytochrome P450s, which are often responsible for drug clearance. nih.gov This is a direct consequence of the kinetic isotope effect, where the higher energy required to break a C-D bond compared to a C-H bond can decrease the rate of metabolism at the site of deuteration. nih.gov For a molecule like p-toluidine, if metabolism on the methyl group or aromatic ring is a primary clearance pathway, this compound would be expected to be metabolized more slowly than its non-deuterated counterpart.

This metabolic stabilization can lead to several beneficial changes in the pharmacokinetic profile:

Increased Half-Life (t½): A slower rate of metabolism means the compound remains in the body for a longer period.

Increased Exposure (AUC): The total exposure of the body to the compound, measured as the area under the concentration-time curve, can be increased.

Reduced Metabolite-Driven Toxicity: If a metabolite is responsible for toxic side effects, slowing its formation could improve the safety profile of the compound.

Improved Bioavailability: For some compounds, reducing first-pass metabolism in the liver can increase the amount of active drug that reaches systemic circulation.

The incorporation of deuterium has been shown to improve the absorption, distribution, metabolism, and excretion (ADME) properties of various compounds, making it a valuable strategy in medicinal chemistry. nih.gov

Table 2: Illustrative Comparison of Hypothetical Pharmacokinetic Parameters
ParameterDescriptionParent Compound (p-Toluidine)Deuterated Analog (this compound)Potential Implication of Deuteration
Metabolic Clearance (CL)Volume of plasma cleared of the drug per unit time.HighLowerSlower elimination from the body.
Half-life (t½)Time required for the drug concentration to reduce by half.ShortLongerLess frequent dosing may be possible.
Area Under Curve (AUC)Total drug exposure over time.StandardHigherIncreased overall exposure to the active compound.
Metabolite FormationRate of conversion to metabolic byproducts.FastSlowerReduced potential for metabolite-associated toxicity.

Advanced Analytical and Spectroscopic Characterization of P Toluidine D9

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, and its application to deuterated compounds like P-Toluidine-D9 provides deep insights into its molecular structure and isotopic distribution.

Deuterium (B1214612) (²H) NMR spectroscopy is a direct and powerful method for confirming the positions of deuterium atoms within the this compound molecule. Unlike proton NMR, ²H NMR specifically detects the deuterium nuclei, providing a distinct signal for each unique deuterium environment. This allows for unambiguous verification that deuteration has occurred at the intended aromatic and methyl positions.

The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus. For this compound, distinct resonances would be expected for the deuterium atoms on the aromatic ring and the methyl group, confirming the D7 and D2 labeling, respectively. Furthermore, the integration of the signals in the ²H NMR spectrum allows for a quantitative assessment of the deuterium incorporation at each site, providing a measure of the isotopic enrichment.

Table 1: Illustrative ²H NMR Data for this compound

PositionExpected Chemical Shift (δ, ppm)
Aromatic-D6.5 - 7.0
Methyl-D2.2 - 2.3

Note: This table is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.

The substitution of hydrogen with deuterium can induce subtle but measurable changes in the ¹H and ¹³C NMR spectra. These are known as isotope effects. In the ¹H NMR spectrum of this compound, any residual proton signals will exhibit simplified coupling patterns due to the replacement of neighboring protons with deuterium. The coupling constants between protons and deuterium (JHD) are significantly smaller than proton-proton (JHH) couplings, often leading to sharper, less complex signals for the remaining protons.

In the ¹³C NMR spectrum, the primary isotope effect is observed on the carbon atoms directly bonded to deuterium. These carbons will experience an upfield shift (a shift to lower ppm values) and the signal will be split into a multiplet due to ¹³C-²H coupling. The magnitude of this one-bond isotope shift (¹ΔC(D)) is typically around 0.3-0.5 ppm per deuterium atom. Secondary isotope effects can also be observed on adjacent carbons, though they are much smaller in magnitude. These effects provide further confirmation of the deuteration pattern.

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the complete assignment of all proton and carbon signals and for studying the conformation and dynamics of this compound.

While the extensive deuteration in this compound simplifies the ¹H spectrum, these techniques remain crucial for assigning the residual proton and ¹³C signals, especially in cases of incomplete deuteration. For instance, an HSQC experiment would correlate the chemical shifts of the remaining protons with their directly attached ¹³C nuclei. An HMBC experiment would reveal long-range correlations between protons and carbons, helping to piece together the molecular framework and confirm the connectivity. These techniques can also provide insights into the molecule's rotational dynamics and preferred conformations in solution.

Investigation of Deuteration Effects on 1H and 13C NMR Chemical Shifts and Coupling Constants

Mass Spectrometry (MS) in Deuterated Compound Analysis

Mass spectrometry is an essential technique for determining the molecular weight and isotopic composition of deuterated compounds with high accuracy and precision.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of this compound. By comparing the experimentally measured accurate mass with the theoretically calculated mass for the C₇H₂D₇N formula, the identity of the compound can be confirmed.

Furthermore, HRMS is instrumental in assessing the isotopic purity of this compound. The high resolution can distinguish between the desired deuterated compound and any residual, less-deuterated isotopologues. The relative intensities of these isotopic peaks in the mass spectrum provide a quantitative measure of the isotopic enrichment.

Table 2: Theoretical and Measured Mass Data for this compound

SpeciesTheoretical m/zMeasured m/z (example)
[C₇H₂D₇N+H]⁺117.1497117.1495

Note: This table is illustrative and demonstrates the principle of HRMS for elemental composition confirmation.

For applications requiring the highest level of precision in isotopic abundance, Isotope Ratio Mass Spectrometry (IRMS) is the technique of choice. IRMS measures the ratio of the abundance of a heavy isotope to that of a light isotope with exceptional precision. In the context of this compound, IRMS can be used to determine the deuterium-to-hydrogen ratio with a very high degree of accuracy. This is particularly important in studies where even minor variations in isotopic composition can have a significant impact, such as in quantitative metabolic studies or in the certification of reference materials. The high precision of IRMS allows for the detection of very small changes in isotopic ratios, providing a powerful tool for tracing the fate of deuterated compounds in complex systems.

Analysis of Fragmentation Pathways and Deuterium Scrambling Phenomena in Mass Spectra

The mass spectrometric analysis of this compound, a deuterated isotopologue of p-toluidine (B81030), provides critical data for its structural elucidation. The fragmentation of the molecular ion is influenced by the positions of the deuterium atoms on the aromatic ring, the amine group, and the methyl group. In electron ionization (EI) mass spectrometry, the energy applied is typically high enough to cause extensive fragmentation, and the resulting patterns are dictated by the formation of the most stable cations and radicals. uni-saarland.de

Key fragmentation pathways for aromatic amines like p-toluidine often involve the cleavage of bonds alpha to the aromatic ring and the amine group. For the non-deuterated p-toluidine (C₇H₉N, molecular weight ≈ 107 amu), common fragmentation includes the loss of a hydrogen atom to form an [M-1]⁺ ion, or the loss of a methyl radical (•CH₃) to form an aminotropylium-like ion. For this compound (C₇D₉N, molecular weight ≈ 116 amu), these pathways are expected to shift accordingly, such as the loss of a deuterium atom or a trideuteromethyl radical (•CD₃).

A significant consideration in the mass spectrometry of deuterated compounds is the phenomenon of hydrogen-deuterium (H/D) scrambling. researchgate.net This process involves the intramolecular migration of hydrogen and deuterium atoms within the ion before fragmentation occurs. researchgate.net Scrambling can complicate spectral interpretation, as the resulting fragment ions may not reflect the original positions of the deuterium labels. wikipedia.org The extent of scrambling is highly dependent on the fragmentation technique used. Collision-induced dissociation (CID), a common method, is known to cause significant scrambling. researchgate.netwikipedia.org In contrast, techniques like electron transfer dissociation (ETD) are considered "non-ergodic" and are known to cause very little hydrogen scrambling, thus providing a more accurate localization of deuterium atoms in the fragments. thermofisher.com When analyzing this compound, the choice of fragmentation method is therefore critical to distinguish between direct fragmentation products and those arising after isotopic scrambling.

The table below outlines the hypothetical primary fragmentation pathways for p-Toluidine and the expected corresponding fragments for this compound, assuming no scrambling occurs.

Parent CompoundPrecursor Ion (M⁺•) m/zFragmentation PathwayNeutral LossFragment IonFragment m/z (approx.)
p-Toluidine107Loss of H radicalH•[C₇H₈N]⁺106
p-Toluidine107Loss of methyl radicalCH₃•[C₆H₆N]⁺92
p-Toluidine107Loss of HCNHCN[C₆H₈]⁺•80
This compound 116Loss of D radicalD•[C₇D₈N]⁺114
This compound 116Loss of deuteromethyl radicalCD₃•[C₆D₆N]⁺98
This compound 116Loss of DCNDCN[C₆D₈]⁺•88

This table is based on established fragmentation principles for aromatic amines.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Dynamics and Isotopic Shifts

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for investigating the molecular structure and dynamics of this compound. libretexts.org These methods probe the vibrational energy levels of a molecule. libretexts.org When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, provided the vibration causes a change in the molecule's dipole moment. libretexts.org Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light, which is dependent on the change in the molecule's polarizability during a vibration. nicoletcz.cz For a molecule like p-toluidine, which possesses both an aromatic ring and functional groups (-CH₃, -NH₂), the resulting spectra contain a rich set of characteristic bands.

Investigation of Vibrational Frequencies and Normal Modes Perturbed by Deuteration

The substitution of hydrogen with deuterium in this compound leads to predictable and significant shifts in its vibrational frequencies compared to the non-deuterated p-toluidine. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. As deuterium has approximately twice the mass of hydrogen, the vibrational modes involving the substituted atoms (C-D, N-D, and CD₃) are observed at lower frequencies (wavenumbers) than their C-H, N-H, and CH₃ counterparts.

Normal coordinate analysis of p-toluidine, which has Cₛ point group symmetry, reveals 45 fundamental vibrational modes. ijseas.com These modes are distributed between in-plane (A') and out-of-plane (A'') vibrations. ijseas.com In this compound, the character of these modes remains, but their frequencies are altered. For example, the N-H stretching vibrations typically found in the 3300-3500 cm⁻¹ region for primary amines are expected to shift to the ~2400-2600 cm⁻¹ range for N-D stretches. Similarly, aromatic and aliphatic C-H stretches above 3000 cm⁻¹ are replaced by C-D stretches in the ~2100–2300 cm⁻¹ region.

The table below compares the characteristic vibrational frequencies of p-toluidine with the expected frequency ranges for this compound.

Vibrational ModeFunctional Groupp-Toluidine Frequency Range (cm⁻¹)This compound Expected Range (cm⁻¹)
N-H Stretch (asymmetric & symmetric)Amine (-NH₂)3400 - 3500-
N-D Stretch (asymmetric & symmetric)Deuterated Amine (-ND₂)-2400 - 2600
C-H Stretch (aromatic)Benzene Ring3000 - 3100-
C-D Stretch (aromatic)Deuterated Benzene Ring-2200 - 2300
C-H Stretch (aliphatic)Methyl (-CH₃)2850 - 3000-
C-D Stretch (aliphatic)Deuterated Methyl (-CD₃)-2100 - 2250
N-H Bend (scissoring)Amine (-NH₂)1590 - 1650-
N-D Bend (scissoring)Deuterated Amine (-ND₂)-1150 - 1200
C=C Ring StretchBenzene Ring1450 - 16001400 - 1550
C-H In-plane Bend (aromatic)Benzene Ring1000 - 1300-
C-D In-plane Bend (aromatic)Deuterated Benzene Ring-750 - 950
C-H Out-of-plane Bend (aromatic)Benzene Ring675 - 900-
C-D Out-of-plane Bend (aromatic)Deuterated Benzene Ring-500 - 700

Frequency ranges are approximate and based on typical isotopic shifts.

Correlation of Observed Isotopic Shifts with Molecular Structure and Bonding Characteristics

The observed isotopic shifts in the vibrational spectra of this compound are directly correlated with its molecular structure. Under the Born-Oppenheimer approximation, the potential energy surface, and by extension the bond strength (represented by the force constant, k), is independent of isotopic substitution. researchgate.net Therefore, the shifts in vibrational frequencies are almost exclusively due to the change in the reduced mass (μ) of the vibrating atoms.

This principle allows for the confident assignment of vibrational bands. When a band in the spectrum of p-toluidine disappears upon deuteration and a new band appears at a significantly lower frequency in the spectrum of this compound, it can be definitively assigned to a mode of vibration involving that hydrogen atom. The magnitude of the frequency shift (the ratio ν_H/ν_D, where ν is the frequency) is theoretically close to √2 (≈1.41) for a pure stretching mode, although in practice it is often slightly lower due to coupling with other molecular vibrations.

By analyzing these shifts, researchers can confirm the sites of deuteration and gain a more detailed understanding of the potential energy distribution (PED) for each normal mode. The PED describes how much each type of internal coordinate (stretching, bending, torsion) contributes to a specific vibrational mode. ijseas.com In this compound, the deuteration can lead to changes in vibrational coupling, providing finer detail on the nature of bonding and molecular interactions within the molecule.

Application of Theoretical Vibrational Analysis for Force Field Determination

To achieve a quantitative understanding of the molecular dynamics of this compound, theoretical vibrational analysis is employed. This computational approach is used to calculate theoretical vibrational frequencies and to determine the molecule's force field. A force field is a set of parameters and equations that describes the potential energy of the molecule as a function of its atomic coordinates. acs.org

The process typically begins with quantum chemical calculations, often using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), to optimize the molecular geometry and compute the harmonic vibrational frequencies. nih.govresearchgate.net These initial calculated frequencies often show systematic deviations from experimental values.

To improve accuracy, the theoretical force constants, which represent the second derivative of the energy with respect to atomic displacement, are refined. ijseas.com This refinement involves a non-linear square fit analysis where the force constants are adjusted to minimize the difference between the calculated vibrational frequencies and the experimentally observed frequencies from FT-IR and FT-Raman spectra. ijseas.com Using the spectra of both p-toluidine and this compound in this process provides a more robust and reliable force field, as it is constrained by a larger set of experimental data. The resulting refined General Valence Force Field (GVFF) provides a detailed description of the intramolecular forces governing the molecule's structure and vibrations. ijseas.com

Computational and Theoretical Investigations of P Toluidine D9

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules at the electronic level. rsdjournal.org For P-Toluidine-D9, these methods elucidate how the increased mass of deuterium (B1214612) nuclei influences the molecule's electronic environment and potential energy surface.

Density Functional Theory (DFT) and Ab Initio Methodologies for Predicting Deuteration Effects

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. torontomu.caacs.org In the context of this compound, these methodologies are applied to predict the consequences of full deuteration. The primary effect of substituting hydrogen with deuterium is the alteration of vibrational frequencies due to the increased nuclear mass. This, in turn, affects the zero-point vibrational energy (ZPVE). A C-D bond has a lower ZPVE than a C-H bond, making it stronger and less reactive. libretexts.org

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and various DFT functionals (e.g., B3LYP, M06-2X) are used to calculate the optimized geometry and electronic structure. researchgate.netnih.gov For deuterated aromatic amines, calculations show that while equilibrium bond lengths and angles are minimally affected, the energetic landscape for reactions is altered. acs.org DFT calculations can predict changes in electronic properties such as ionization potential and electron affinity, which are subtly influenced by the changes in vibrational wavefunctions upon deuteration. acs.org

Table 1: Common Quantum Chemical Methods for Analyzing Deuterated Compounds

Method Basis Set Key Predictions
DFT (e.g., B3LYP, M06-2X) 6-311++G(d,p), aug-cc-pVTZ Optimized geometries, vibrational frequencies, ZPVE, reaction barriers, NMR shifts, electronic properties. scielo.org.mxifpenergiesnouvelles.com
Ab Initio (e.g., MP2, CCSD(T)) 6-31+G(d,p), aug-cc-pVDZ High-accuracy energies, detailed electron correlation effects, benchmarking DFT results. researchgate.net

Conformational Analysis and Energetic Profiles of Deuterated Aromatic Amines

The conformational landscape of aromatic amines is governed by the rotational barrier of the methyl group and the inversion barrier of the amino group. In p-toluidine (B81030), these motions can couple. dtic.mil Deuteration in this compound significantly impacts the energetic profiles of these conformational changes.

Computational analysis reveals that the primary influence of deuteration is on the ZPVE of the vibrational modes associated with the internal rotors (the -CD₃ and -ND₂ groups). The rotational barriers are calculated by mapping the potential energy surface as a function of the dihedral angles. The higher mass of deuterium leads to a lower ZPVE, which can result in a slightly higher effective barrier to internal rotation compared to the non-deuterated isotopologue. Conformational preferences can be affected by changes in the thermodynamics of hydrogen/deuterium bonding, both intramolecularly and with solvent molecules. nih.gov Hydrogen-deuterium exchange studies, often complemented by computational models, can provide insight into which protons are involved in such interactions. nih.govresearchgate.net

Molecular Modeling and Simulation of Reaction Mechanisms

Molecular modeling is a powerful approach to visualize and quantify the pathways of chemical reactions. For this compound, these simulations are crucial for understanding how isotopic labeling affects reaction rates and mechanisms, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net

Computational Prediction of Kinetic Isotope Effects and Reaction Rates

The kinetic isotope effect (KIE) is the ratio of reaction rates between a non-deuterated and a deuterated reactant (kH/kD). It is a sensitive probe of the rate-determining step of a reaction. princeton.edu If a C-H bond is broken in the rate-limiting step, a significant primary KIE (typically 2-7) is observed because the stronger C-D bond requires more energy to break. researchgate.netprinceton.edu

Computational chemistry, using methods like Transition State Theory (TST), allows for the direct calculation of KIEs. escholarship.org By computing the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the ZPE differences can be determined, which are the primary contributors to the KIE. princeton.edu For more complex reactions, advanced methods like Canonical Variational Theory with Small-Curvature Tunneling (CVT/SCT) can be employed to account for quantum tunneling, which can be significant in hydrogen transfer reactions. escholarship.orgnih.gov Studies on related aromatic amine reactions show that a combined experimental and computational approach can robustly elucidate reaction mechanisms. researchgate.netsnnu.edu.cn

Table 2: Illustrative Example of Calculated vs. Experimental KIE for a Reaction Involving C-H/C-D Bond Cleavage

Reaction Type Computational Method Calculated kH/kD Experimental kH/kD Reference
E2 Elimination TST, M06-2X/6-31+G(d,p) 6.5 6.7 libretexts.org
H-Abstraction CVT/SCT, DFT 4.0 4.02 nih.gov

Note: This table presents data from analogous reactions to illustrate the accuracy of computational predictions, as specific published data for this compound was not available.

Elucidation of Transition State Geometries and Reaction Pathways

The heart of understanding a reaction mechanism lies in characterizing its transition state (TS)—the highest energy point on the minimum energy path from reactants to products. scielo.br Computational modeling is uniquely capable of locating and analyzing the geometry and energetic properties of these fleeting structures.

For reactions involving this compound, such as electrophilic aromatic substitution or oxidation, computational methods can map the entire reaction pathway. iosrjournals.org For example, in bimolecular elimination (E2) reactions, which are common for derivatives of aromatic amines, computations can confirm the required anti-periplanar geometry of the transition state. libretexts.orglibretexts.org The calculated TS structure reveals the extent of bond breaking and bond forming. Theoretical treatments of E2 reactions on related systems, for instance, have characterized transition states as being "central" (where C-H and C-Leaving Group bond cleavage are synchronous) or having "carbanion character" (where C-H bond cleavage precedes C-Leaving Group cleavage). cdnsciencepub.com This level of detail, derived from computation, is critical for a complete mechanistic picture.

Theoretical Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental measurements. For this compound, theoretical predictions can highlight the specific spectral shifts caused by deuteration and explain the nature of its interactions with its environment.

The replacement of hydrogen with deuterium results in predictable shifts in vibrational spectra (IR and Raman) to lower frequencies due to the heavier mass of deuterium. DFT calculations can accurately reproduce these isotopic shifts. Similarly, deuterium substitution can cause small but measurable changes in NMR chemical shifts, known as isotope shifts, which can be predicted using specialized quantum chemical methods like GIAO (Gauge-Including Atomic Orbital). acs.orgmdpi.com Time-dependent DFT (TD-DFT) can be used to predict how deuteration affects electronic spectra (UV-Vis) by calculating the energies of electronic transitions. ubc.caresearchgate.net

Furthermore, computational tools can characterize and quantify the non-covalent interactions that govern the condensed-phase behavior of this compound. Techniques such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) can be used to visualize and analyze intermolecular contacts like hydrogen bonds (N-D···X), C-D···π interactions, and π-π stacking. scielo.org.mxdoi.orgnih.gov While the fundamental nature of these interactions is unchanged upon deuteration, the subtle changes in vibrational amplitudes and bond polarities can slightly modify their collective strength and geometry, which can be quantified through interaction energy calculations. nih.gov

Table 3: Predicted Spectroscopic Effects of Deuteration (H → D)

Spectroscopic Technique Predicted Effect Underlying Principle
Infrared/Raman Spectroscopy Shift to lower wavenumber (e.g., νC-H ~3000 cm⁻¹ → νC-D ~2200 cm⁻¹) Increased reduced mass of the C-D oscillator.
¹³C NMR Spectroscopy Small upfield or downfield shift (Isotope Shift) Perturbation of the vibrational averaging of molecular geometry and electronic shielding. mdpi.com

Environmental Fate and Transport Mechanisms of Deuterated Aromatic Amines

Mechanisms of Biotransformation and Abiotic Degradation in Environmental Media

The transformation and degradation of p-Toluidine-D9 in the environment are governed by both biological and non-biological processes. The substitution of hydrogen with deuterium (B1214612) atoms can significantly influence the rates and pathways of these reactions.

The primary way deuteration affects degradation is through the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. prolynxinc.com This is known as a primary deuterium kinetic isotope effect (1° DKIE) and can theoretically slow a reaction by a factor of up to 10. prolynxinc.com

This retardation of a primary degradation pathway could lead to pathway diversion. If a slower, secondary degradation pathway exists that does not involve C-D bond cleavage (e.g., initial modification of the amino group), it could become kinetically competitive or even the dominant pathway for this compound, leading to the formation of different metabolites compared to the non-deuterated parent compound.

Kinetic Isotope Effect (KIE) Parameter Description Typical Value (kH/kD) Implication for this compound
Primary Deuterium KIE (1° DKIE)Occurs when the C-D bond is broken in the rate-determining step of the reaction.~2.5 - 8.0Significantly slows enzymatic or chemical reactions involving C-D cleavage (e.g., hydroxylation, oxidation of the methyl group). prolynxinc.com
Secondary Deuterium KIEOccurs when the C-D bond is not broken but is located at or near the reaction center.~0.9 - 1.5Minor influence on reaction rates compared to the primary effect.

This table presents theoretical and observed ranges for the deuterium kinetic isotope effect.

Hydrolytic Stability: p-Toluidine (B81030) lacks functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 4-9). oecd.orgnih.gov Therefore, hydrolysis is not considered an important environmental fate process for the parent compound. The isotopic substitution in this compound does not introduce any hydrolyzable groups, and thus it is also expected to be stable with respect to hydrolysis.

Photochemical Stability: In the atmosphere, p-toluidine is expected to react rapidly with photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 2.9 hours. nih.gov This reaction involves the abstraction of a hydrogen atom from the amino group or the methyl group, or addition to the aromatic ring. For this compound, the pathways involving cleavage of the stronger N-D or C-D bonds would be slower due to the KIE. This would likely increase the atmospheric half-life of this compound relative to p-toluidine. Similarly, direct photolysis or reaction with other photo-oxidants in water that involve C-D bond cleavage would be retarded, enhancing the compound's stability in sunlit surface waters compared to its non-deuterated counterpart. unito.it

Influence of Deuteration on Degradation Kinetics and Pathway Diversion

Transport Dynamics in Environmental Compartments

The movement of this compound between air, water, soil, and sediment is dictated by its physical and chemical properties. These properties are largely similar to those of p-toluidine, as isotopic substitution has a minimal effect on bulk physical properties like solubility and vapor pressure.

The sorption and desorption behavior of aromatic amines like p-toluidine in soil and sediment is complex. It is influenced by soil properties such as organic carbon content, clay content, and pH. cabidigitallibrary.org As a weak base (pKa ≈ 5.1), p-toluidine will exist partially in its cationic form in acidic to neutral soils, which can lead to strong adsorption to negatively charged soil colloids and clays. atamanchemicals.com Furthermore, aromatic amines can form strong, sometimes irreversible, covalent bonds with soil humic substances, leading to immobilization. nih.gov

Deuteration is not expected to significantly alter the fundamental sorption and desorption characteristics. The properties that govern sorption—such as the octanol-water partition coefficient (log Kow) and pKa—are only minimally affected by the increase in mass from deuterium substitution. Therefore, the sorption behavior of this compound in soil and sediment systems is expected to be virtually identical to that of p-toluidine. Studies on p-toluidine show that its desorption is inversely related to its decomposition, suggesting that more stable compounds may be more mobile over time if not strongly sorbed. nih.gov

Property Value for p-Toluidine Relevance to Environmental Transport
log Pow (Octanol-Water Partition Coefficient)1.39 sigmaaldrich.cnIndicates a moderate tendency to partition from water into organic matter in soil and sediment.
pKa (Acid Dissociation Constant)5.1Determines the extent of ionization in environmental media; the cationic form is less volatile and more prone to sorption.
Water Solubility7,500 mg/LHigh solubility suggests potential for transport in water, but this is mediated by sorption.
Henry's Law Constant7.0 x 10⁻⁵ atm-m³/mol atamanchemicals.comSuggests a potential for volatilization from moist soil and water surfaces. atamanchemicals.com

This table displays key physical-chemical properties of the parent compound, p-toluidine, which serve as a proxy for this compound.

Volatilization from water and moist soil is considered a potentially significant transport pathway for p-toluidine. nih.govatamanchemicals.com The tendency of a chemical to volatilize is described by its Henry's Law constant, which is a ratio of its vapor pressure to its water solubility. As with sorption, the isotopic substitution in this compound results in only negligible changes to these bulk physical properties. Therefore, the volatilization potential and atmospheric distribution of this compound can be effectively modeled using the parameters established for p-toluidine. Models predict a volatilization half-life of approximately 1 day from a model river and 10 days from a model lake for the parent compound. atamanchemicals.com However, volatilization only applies to the neutral form of the molecule; the cationic form, present in more acidic environments, is non-volatile. atamanchemicals.com

Sorption and Desorption Characteristics in Soil and Sediment Systems

Utilization of Deuterated Standards in Environmental Monitoring and Analytical Quantification

The primary application of this compound is its use as an internal standard or surrogate standard in analytical methods for the precise quantification of p-toluidine and other aromatic amines in complex environmental and biological matrices. bmj.comresearchgate.net This technique, known as isotope dilution mass spectrometry, is considered a gold standard for accurate quantification.

In this method, a known amount of this compound is added to a sample at the beginning of the analytical procedure. obrnutafaza.hr Because this compound is chemically almost identical to the non-deuterated target analyte (p-toluidine), it behaves the same way during sample extraction, cleanup, and derivatization. Any loss of the target analyte during these steps will be matched by a proportional loss of the deuterated standard.

During analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the instrument can distinguish between the analyte and the deuterated standard based on their mass difference. By measuring the ratio of the native analyte to the known amount of the added deuterated standard, the initial concentration of the analyte in the sample can be calculated with high accuracy and precision, effectively correcting for any procedural losses or variations in instrument response. researchgate.net This makes this compound an invaluable tool for reliable environmental monitoring and human biomonitoring studies involving aromatic amines. bmj.com

Emerging Research Frontiers and Future Prospects for P Toluidine D9 Studies

The deuterated aromatic amine, p-Toluidine-D9, is emerging as a valuable tool in a variety of scientific disciplines. Its unique properties as a stable isotope-labeled compound are paving the way for new research frontiers. By replacing hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope, this compound serves as a tracer and internal standard, enabling more precise and detailed investigations into complex biological and chemical systems. cymitquimica.com This article explores the burgeoning research areas and future potential for studies involving this compound, from holistic biological analysis to the development of advanced materials.

Q & A

Q. How can deuterium scrambling be minimized during photochemical reactions with this compound?

  • Methodological Answer:
  • Use aprotic solvents (e.g., deuterated acetonitrile) to avoid proton sources.
  • Optimize light intensity and wavelength to reduce radical-mediated H/D exchange.
  • Monitor scrambling via time-resolved MS and compare with dark controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.